2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone
Overview
Description
2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has shown potential in various biochemical applications due to its unique structure and reactivity.
Mechanism of Action
- AChE plays a crucial role in the central nervous system, particularly in brain functions. It’s associated with various brain-related medical conditions, including Alzheimer’s disease, Parkinson’s disease, and depression .
- GSTs are part of the cellular antioxidant system. They help scavenge potentially toxic substances by catalyzing the conjugation of reduced glutathione to electrophilic xenobiotics, maintaining cellular homeostasis .
- Structure-Activity Relationship : Molecular docking studies reveal how the compound binds to the enzymes, providing insights into its inhibitory effects .
- GST Pathway : Inhibition of GSTs may impact cellular detoxification processes and oxidative stress response .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone plays a significant role in biochemical reactions due to its reactive azido group and indole moiety. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase and glutathione S-transferase enzymes . The inhibition of these enzymes suggests that this compound can modulate neurotransmission and cellular detoxification processes. The nature of these interactions involves the formation of hydrogen bonds and hydrophobic interactions with the active sites of the enzymes.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and reduced cell proliferation.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound binds to the active sites of enzymes, leading to enzyme inhibition or activation. For example, its interaction with acetylcholinesterase results in the inhibition of the enzyme’s activity, thereby increasing acetylcholine levels in the synaptic cleft . Furthermore, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and prolonged effects on cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as enzyme inhibition and modulation of cellular processes . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound undergoes biotransformation by cytochrome P450 enzymes, leading to the formation of reactive metabolites . These metabolites can further interact with cellular components, affecting metabolic flux and altering metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its affinity for different cellular compartments.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and induce apoptosis. The localization of this compound within the cell can also influence its interactions with other biomolecules and its overall biological activity.
Preparation Methods
The synthesis of 2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone typically involves the reaction of 2-methyl-1H-indole-3-carbaldehyde with sodium azide in the presence of a suitable solvent. The reaction conditions often include moderate temperatures and the use of catalysts to facilitate the formation of the azido group. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent yield and purity.
Chemical Reactions Analysis
2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the azido group to an amine group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions. Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.
Medicine: Due to its enzyme inhibitory properties, it is being explored for potential therapeutic applications in treating diseases related to enzyme dysregulation.
Industry: The compound’s unique reactivity makes it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar compounds to 2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone include other indole derivatives such as:
2-Methyl-1H-indole-3-carbaldehyde: A precursor in the synthesis of the target compound.
1-Methyl-1H-indole-3-carbaldehyde: Another indole derivative with similar reactivity but different substitution patterns.
2-Azido-1-(1H-indol-3-yl)ethanone: A structurally similar compound with potential differences in biological activity due to the absence of the methyl group. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-azido-1-(2-methyl-1H-indol-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-7-11(10(16)6-13-15-12)8-4-2-3-5-9(8)14-7/h2-5,14H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QABBFDPMMPHKCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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